B1576111 Mastoparan-T

Mastoparan-T

Cat. No.: B1576111
Attention: For research use only. Not for human or veterinary use.
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Description

Taxonomic Origins of Mastoparan-T-Producing Hymenoptera

This compound originates from Vespa tropica, a species belonging to the order Hymenoptera, family Vespidae, and genus Vespa, representing one of the most evolutionarily advanced groups of social wasps. Vespa tropica, classified taxonomically as kingdom Animalia, phylum Arthropoda, class Insecta, order Hymenoptera, family Vespidae, genus Vespa, species tropica, demonstrates the complex evolutionary lineage that has given rise to sophisticated venom production systems. The greater banded hornet exhibits a widespread distribution throughout southern Asia, extending from Afghanistan to the Philippines and south to New Guinea, New Britain, and the Torres Strait Islands, indicating the successful adaptation of this species across diverse ecological niches. Workers of Vespa tropica typically measure 24-26 millimeters in length, while queens reach approximately 30 millimeters, with distinctive morphological features including a dark brown to red head and a black abdomen marked by a characteristic yellow stripe covering most of the second abdominal segment.

The taxonomic classification of Vespa tropica reveals several synonymous nomenclatures that have been applied historically, including Vespa cincta Fabricius, Vespa tenebrionis Christ, and multiple subspecific designations such as Vespa tropica var. anthracina and Vespa tropica var. haematodes. This nomenclatural complexity reflects the extensive geographical distribution of the species and the morphological variations observed across different populations, with specimens from Singapore and southeastern Asia often appearing completely black and larger in size, while populations from Hong Kong typically display reddish heads and thoracic flanks. The Andaman and Nicobar Islands harbor a distinct color form characterized by reddish-brown head and thorax coloration with orange dorsal plates on each gastral segment except the first.

Vespa tropica functions as an apex predator within its ecosystem, demonstrating sophisticated hunting behaviors that include raiding nests of other wasp species and capturing diverse prey items ranging from honeybees to dragonflies. The species has been documented successfully capturing and killing individuals of Vespa bicolor and raiding nests of polister wasps such as Ropalidia marginata, illustrating the competitive dynamics within social wasp communities. These behavioral characteristics are closely linked to the biochemical composition of their venom, including the production of this compound, which serves multiple functions in prey capture, defense, and interspecific competition.

Evolutionary Significance of Mastoparan Peptides in Venom Ecosystems

The evolutionary development of mastoparan peptides within wasp venom systems represents a remarkable example of molecular diversification and functional specialization that has occurred over extensive geological time periods. Research has demonstrated that most hymenopteran venom genes, including those encoding mastoparan peptides, are shared by all members of the clade and predate the mega-radiation of hymenopterans and the evolution of the aculeate stinger. This ancient evolutionary origin suggests that mastoparan peptides have served as fundamental components of venomous systems for tens of millions of years, undergoing continuous refinement and adaptation to meet changing ecological pressures and biological requirements.

The mastoparan family encompasses 40 distinct sequences described in the venoms of social wasps and six sequences identified among solitary wasps, indicating significant evolutionary pressure for diversification within this peptide group. The primary structures of mastoparans demonstrate greater conservation in social wasps compared to solitary species, characterized by specific sequence motifs in the amino-terminal region including isoleucine-asparagine-tryptophan-lysine, isoleucine-asparagine-leucine-lysine-alanine, and isoleucine-asparagine-tryptophan-leucine-lysine-leucine-glycine-lysine patterns that are absent in solitary wasp mastoparans. This conservation pattern suggests that social behavior in wasps has driven the evolution of more standardized venom compositions, possibly reflecting the need for coordinated defensive responses and enhanced communication through chemical signaling.

The evolutionary strategy underlying mastoparan diversity involves the strategic positioning of lysine residues throughout the peptide sequence, creating molecules with variable positive charges ranging from +1 to +5 and different charged surface densities. This charge distribution variability appears to represent an evolutionary adaptation that creates peptides with differential affinities for various cell types, enabling wasps to modulate their venom effects depending on the target organism and biological context. Among social wasps, the most common lysine positioning patterns include single lysine residues at various positions, paired lysine residues at positions 4-5, 4-11, and 5-8, triple lysine arrangements at positions 2-8-9, 3-10-11, 4-5-11, 4-5-12, and 4-11-12, and quadruple lysine patterns at positions 2-4-11-12, 4-5-7-11, 4-5-9-11, and 4-5-11-15.

Mastoparan Peptide Source Species Sequence Lysine Positions Net Charge Biological Activity
This compound Vespa tropica INLKAIAAFAKKLL 4, 11, 12 +3 Antimicrobial, Chemotactic
Mastoparan-VT1 Vespa tropica Variable Variable Variable Broad-spectrum antimicrobial
Mastoparan-VT2 Vespa tropica Variable Variable Variable Broad-spectrum antimicrobial
Mastoparan-VT3 Vespa tropica Variable Variable Variable Broad-spectrum antimicrobial
Mastoparan-VT4 Vespa tropica Variable Variable Variable Broad-spectrum antimicrobial
Mastoparan-VT5 Vespa tropica Variable Variable Variable Broad-spectrum antimicrobial
Mastoparan-VT6 Vespa tropica Variable Variable Variable Broad-spectrum antimicrobial
Mastoparan-VT7 Vespa tropica Variable Variable Variable Broad-spectrum antimicrobial

The evolutionary significance of mastoparan peptides extends beyond their direct biological effects to encompass their role in maintaining ecological balance and facilitating complex interspecies relationships within venom ecosystems. Vespa tropica produces multiple mastoparan variants, including Mastoparan-VT1 through Mastoparan-VT7, which collectively demonstrate broad-spectrum antimicrobial activity against standard and clinically isolated bacterial strains while maintaining relatively weak hemolytic activity toward human erythrocytes. This functional diversity suggests that evolutionary pressures have favored the development of peptide arsenals that can effectively neutralize microbial threats while minimizing collateral damage to non-target organisms.

Properties

bioactivity

Antibacterial

sequence

INLKAIAAFAKKLL

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

2.1 Mechanism of Action

Mastoparan-T induces cell death primarily through a lytic mechanism. Studies have shown that it selectively targets cancer cells while exhibiting lower toxicity to normal cells. For instance, Mastoparan has been demonstrated to have an IC50 value of approximately 8-24 µM against various cancer cell lines, including leukemia and breast cancer cells . The amidation at the C-terminal enhances its potency and selectivity towards tumor cells .

2.2 Synergistic Effects with Chemotherapeutics

Research indicates that this compound can enhance the efficacy of traditional chemotherapeutic agents. In vitro studies have shown that it works synergistically with etoposide and gemcitabine, leading to increased cancer cell apoptosis . This synergy suggests potential for combination therapies in clinical settings.

2.3 Case Studies

  • Breast Cancer : A study demonstrated that this compound significantly increased apoptosis in MDA-MB-231 breast cancer cells when used in conjunction with gemcitabine, suggesting its role as a potent adjuvant therapy .
  • Lung Cancer : A nanocomplex combining this compound with Fluvastatin exhibited enhanced cytotoxicity against A549 lung cancer cells, showcasing its potential in targeted cancer therapy .

Antimicrobial Applications

3.1 Broad-Spectrum Activity

This compound displays significant antimicrobial activity against various pathogens, including multidrug-resistant strains. Its mechanism involves disrupting microbial membranes, leading to cell lysis .

3.2 Resistance Against Pathogens

Recent studies have highlighted the effectiveness of this compound against resistant strains such as Acinetobacter baumannii, a common nosocomial pathogen . This positions this compound as a promising candidate for developing new antimicrobial agents.

3.3 Case Studies

  • E. coli Infections : Mastoparan-X (a variant) has shown protective effects against E. coli infections in mouse models by enhancing intestinal barrier function and reducing inflammation markers .
  • Biofilm Disruption : Research indicates that this compound can inhibit biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections .

Structural Modifications and Analogues

Efforts to enhance the stability and efficacy of this compound have led to the development of several analogues. For example:

  • Cyclized Variants : These modifications aim to improve membrane permeability while maintaining or enhancing biological activity .
  • TAT-Linked Peptides : These have been designed for better intracellular delivery, resulting in increased anticancer activity compared to the parent peptide .

Data Tables

Application AreaSpecific ActivityIC50 ValuesNotes
AnticancerBreast Cancer20-24 µMSynergistic with gemcitabine
Lung Cancer18.6 µg/mLEnhanced cytotoxicity when combined with Fluvastatin
AntimicrobialE. coliN/AProtects against intestinal inflammation
AcinetobacterLow dosesEffective against multidrug-resistant strains

The ongoing exploration of this compound continues to reveal its multifaceted roles in medicine, paving the way for innovative therapeutic strategies against challenging diseases.

Chemical Reactions Analysis

G-Protein Activation and GTPase Stimulation

Mastoparan-T mimics receptor activity by directly activating G-proteins, a mechanism conserved across the mastoparan family:

  • Reaction Mechanism :
    this compound binds to the intracellular domains of G-protein-coupled receptors (GPCRs), increasing GTPase activity of Gα-subunits by accelerating GDP dissociation and enhancing GTP binding . This mimics receptor-mediated activation, leading to downstream signaling cascades such as inositol triphosphate (IP₃) release and calcium influx .

  • Kinetic Data :
    this compound accelerates guanosine-5'-O-(3-thio)triphosphate (GTPγS) binding to G-proteins, with EC₅₀ values in the micromolar range . For example, mastoparan-C (a structurally similar analog) shows EC₅₀ = 30.2 ± 1.3 μM for histamine release in mast cells .

Membrane Interaction and Hemolytic Activity

This compound disrupts cellular membranes through hydrophobic interactions, leading to hemolysis:

  • Reaction Pathway :
    The peptide forms α-helical structures in lipid environments, embedding into membranes and creating pores . This destabilizes red blood cells (RBCs), causing hemolysis. Hydrophobicity is critical for this activity .

  • Hemolytic Activity Data :

    PeptideEC₅₀ (μM) vs HRBCsEC₅₀ (μM) vs RRBCsHemolysis Mechanism
    Mastoparan-T351.6 ± 2.1112.1 ± 8.0Membrane perturbation
    Mastoparan-C30.2 ± 1.364.4 ± 10.7Pore formation

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial effects through membrane disruption:

  • Reaction Mechanism :
    The peptide interacts with bacterial membranes, forming pores and destabilizing lipid bilayers. Studies on mastoparan analogs show minimal inhibitory concentrations (MIC) ≤ 10 μM against Gram-positive and Gram-negative pathogens .

  • Structure-Activity Relationships :
    Substitutions at positions 5 (Ile → Arg) and 8 (Leu → Arg) reduce hemolysis while retaining antimicrobial potency, as demonstrated in mastoparan derivatives .

Structural Dynamics

This compound undergoes conformational changes depending on the environment:

  • α-Helix Formation :
    In lipid bilayers, this compound adopts an α-helical structure with hydrophobic residues (e.g., Leu, Ala) embedded in the membrane core . This transition is critical for membrane binding and disruption .

  • Equation for Helix Formation :
    The α-helix content can be modeled using circular dichroism (CD) data:

    %Helix=Ellipticity at 222 nmTheoretical max ellipticity×100\%\text{Helix}=\frac{\text{Ellipticity at 222 nm}}{\text{Theoretical max ellipticity}}\times 100

    This compound shows >70% helicity in SDS micelles .

Toxicity Reduction Strategies

Engineered variants of this compound (e.g., cyclized or tat-linked forms) have been developed to mitigate mammalian cell toxicity:

Phospholipid Metabolism

This compound alters phospholipid turnover, contributing to cell death:

  • Reaction :
    It activates phosphatidylinositol-phosphate kinase, increasing phosphatidylinositol (PI) and phosphatidylinositol-4,5-bisphosphate (PIP₂) levels . This leads to IP₃ release and intracellular calcium spikes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Mastoparan-T belongs to a broader family of mastoparans and antimicrobial peptides. Below, we compare its properties with two analogues: Mastoparan-M (from Vespa mandarinia) and Melittin (from honeybee venom).

Table 1: Key Properties of this compound and Similar Compounds

Compound Source Sequence Molecular Weight (Da) Net Charge Key Biological Activities
This compound Vespa analis INLKALAALAKKIL-NH₂ 1,568.03 +4 Mast cell degranulation, antimicrobial, GPCR activation
Mastoparan-M Vespa mandarinia INLKAIAALAKKLL-NH₂ 1,554.99 +4 Hemolysis, histamine release, anticancer
Melittin Apis mellifera GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ 2,843.50 +6 Hemolysis, antimicrobial, anti-inflammatory

Structural and Functional Contrasts

Sequence Variability: this compound and Mastoparan-M share 85% sequence homology, differing at positions 6 (A→I) and 13 (K→L). This minor variation reduces Mastoparan-M’s hemolytic activity compared to this compound . Melittin, a longer peptide (26 residues), contains a proline hinge (residue 14) that enhances membrane curvature induction, a feature absent in mastoparans .

Membrane Interaction :

  • This compound exhibits moderate hemolysis (EC₅₀ ~15 μM), whereas Melittin is highly hemolytic (EC₅₀ ~2 μM) due to its stronger electrostatic interactions with phosphatidylcholine-rich membranes .
  • Mastoparan-M shows preferential binding to anionic phospholipids, making it more selective for bacterial membranes .

Therapeutic Potential: this compound’s GPCR modulation is leveraged in drug delivery systems to enhance cellular uptake of therapeutics . Melittin’s broad cytotoxicity limits its clinical use but inspires engineered analogues for cancer therapy .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Mastoparan-T

The primary and most widely adopted method for preparing this compound is solid-phase peptide synthesis (SPPS) , specifically using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise assembly of the peptide chain on a solid resin support, facilitating efficient synthesis and purification.

  • Resin and Strategy : this compound is synthesized on a rink-amide resin or Fmoc-NH-SAL resin, which provides a solid support for peptide elongation and enables C-terminal amidation, a critical modification for biological activity.

  • Amino Acid Coupling : The coupling reaction typically involves 3 equivalents of Fmoc-protected amino acid, 2.98 equivalents of HATU (a coupling reagent), and 6 equivalents of 2,4,6-collidine as a base in DMF solvent. Glycine residues may require double coupling to ensure completeness.

  • Deprotection and Monitoring : Fmoc groups are removed after each coupling step using a base such as piperidine. The progress of each coupling and deprotection is monitored by the ninhydrin test, which detects free amines, ensuring full conversion at each stage.

  • Cleavage from Resin : After the full sequence assembly, the peptide is cleaved from the resin using a cleavage cocktail, commonly trifluoroacetic acid (TFA) mixed with scavengers such as triisopropylsilane (TIS) and water (TFA:TIS:H2O in 95:2.5:2.5 ratio). The cleavage mixture is then reduced under vacuum to precipitate the crude peptide, which is subsequently lyophilized.

Purification and Characterization

  • Preparative High-Performance Liquid Chromatography (HPLC) : The crude peptide is purified by preparative reversed-phase HPLC using C18 columns. A linear gradient of acetonitrile in trifluoroacetic acid (TFA) buffer is applied to separate the desired peptide from impurities.

  • Analytical HPLC : Purity is assessed by analytical HPLC, typically with a C18 column and UV detection at 206 nm and 280 nm wavelengths. Retention times and peak shapes confirm peptide purity and homogeneity.

  • Mass Spectrometry : The identity and molecular mass of this compound are verified by mass spectrometry techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption ionization-time of flight (MALDI-ToF). These confirm the expected molecular weight and the presence of the amidated C-terminus.

Physicochemical Properties and Folding

  • Amidation : Amidation at the C-terminus is a crucial step in the preparation of this compound, enhancing its biological activity and stability.

  • Secondary Structure Analysis : Circular dichroism (CD) spectroscopy is employed to assess the α-helical content of this compound in various environments, such as aqueous buffer, trifluoroethanol (TFE), and membrane-mimetic micelles (e.g., sodium dodecyl sulfate, SDS). This analysis confirms the peptide’s ability to adopt an α-helical conformation, which is essential for its interaction with biological membranes.

Summary Table of Preparation Parameters for this compound

Preparation Step Details Purpose/Outcome
Peptide Synthesis Fmoc-SPPS on rink-amide or Fmoc-NH-SAL resin; coupling with Fmoc-amino acids, HATU, collidine Stepwise peptide chain assembly, C-terminal amidation
Deprotection Fmoc removal using piperidine; ninhydrin test monitoring Ensures complete coupling and deprotection
Cleavage TFA:TIS:H2O (95:2.5:2.5) cleavage cocktail Releases peptide from resin, removes side-chain protecting groups
Crude Peptide Processing Vacuum concentration, precipitation, lyophilization Isolates crude peptide for purification
Purification Preparative reversed-phase HPLC on C18 column, acetonitrile gradient Removes impurities, obtains high purity peptide
Purity and Identity Check Analytical HPLC and mass spectrometry (ESI or MALDI-ToF) Confirms purity >95% and correct molecular mass
Structural Characterization Circular dichroism spectroscopy in aqueous and membrane-mimetic environments Confirms α-helical folding necessary for activity

Research Findings on Preparation Techniques

  • Studies have demonstrated that the Fmoc solid-phase method is highly effective for this compound synthesis, yielding peptides with over 95% purity and correct amidation, which is vital for biological function.

  • The choice of resin (e.g., rink-amide resin) influences the efficiency of amidation and peptide yield.

  • Coupling reagents and conditions such as HATU and collidine in DMF provide high coupling efficiency and minimize side reactions.

  • Purification by preparative HPLC ensures removal of truncated sequences and side products, critical for downstream biological assays.

  • Mass spectrometry verification is essential to confirm the molecular integrity and amidation status of this compound.

  • Circular dichroism studies confirm that this compound adopts the expected α-helical structure in membrane-like environments, correlating with its biological activity.

Q & A

Q. How can in vitro findings on this compound’s cytotoxicity be translated to in vivo models?

  • Methodological Answer : Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in rodents using radiolabeled or fluorescently tagged peptides. Compare in vitro IC₅₀ values with in vivo effective doses (ED₅₀) to assess translational relevance .

Conflict Resolution in Literature

Q. What strategies mitigate contradictions in this compound’s reported synergism with conventional antibiotics?

  • Methodological Answer : Standardize checkerboard assays (FIC index) across labs using identical bacterial inoculum sizes and growth media. Perform isobologram analyses to distinguish additive vs. synergistic effects . Share raw fractional inhibitory concentration (FIC) data via public databases .

Q. How should researchers address discrepancies in this compound’s hemolytic activity across studies?

  • Methodological Answer : Standardize erythrocyte sources (e.g., human vs. murine) and pretreatment protocols (e.g., washing steps). Use spectrophotometric hemoglobin release assays with positive controls (e.g., Triton X-100). Report hemolysis as % of total lysed cells .

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